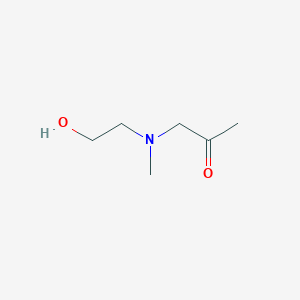

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is an organic compound . It is also known as Aminomethyl propanol . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .

Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . The selective synthesis of 2-methyl-1,2-propyldiamine (MPDA) directly from 2-amino-2-methyl-1-propanol (AMP) and ammonia via one-pot reaction is reported for the first time .Molecular Structure Analysis

The molecular formula of “1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is C6H13NO2 . The structure of this compound can be represented as H2NC(CH3)2CH2OH .Chemical Reactions Analysis

Piperidones, which are of particular interest due to their unique biochemical properties, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The formation of prereaction complexes and dissociation of postreaction complexes were treated as reversible reactions .Physical And Chemical Properties Analysis

The molecular weight of “1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is 345.6 g/mol . Aminomethyl propanol is soluble in water and about the same density as water .Aplicaciones Científicas De Investigación

Synthesis of Phosphonates

The compound is utilized in the synthesis of novel [(2-hydroxyethyl)amino]methyl phosphonates . These phosphonates are synthesized through a solvent-free reaction with epoxides, which is significant because phosphonates have a wide range of biological activities, including antibacterial, herbicidal, and fungicidal properties . This method allows for the creation of a series of these compounds in good yields, highlighting its potential in developing new biochemical tools and pharmaceutical agents.

Protease Inhibition

In the realm of medicinal chemistry, the compound serves as a precursor for hydroxyethylamine peptide isosteres . These isosteres are known to inhibit proteases, enzymes that play a crucial role in various physiological processes and are associated with numerous diseases, including AIDS, cancer, and hypertension . By mimicking the tetrahedral transition state of peptide bond cleavage, these inhibitors can serve as potent therapeutic agents.

Plastic Degradation

Recent studies have explored the use of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one in the degradation of polyethylene terephthalate (PET) . PETases, enzymes capable of degrading PET, have been shown to interact with analogs of this compound, providing insights into the substrate-binding mode and mechanism of action . This application is particularly relevant for addressing environmental concerns related to plastic pollution.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTIEUQWLHMBFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612602 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one | |

CAS RN |

256353-78-3 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)